N-cyclopentyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(16-10-5-1-2-6-10)9-13-15(19)17-11-7-3-4-8-12(11)20-13/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPMREZMWVMUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophenol with cyclopentanone to form the benzothiazine ring, followed by acylation with chloroacetyl chloride to introduce the acetamide group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-cyclopentyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Physicochemical Insights
- Cycloalkyl vs.
- Electron-Withdrawing Groups : The 4-nitrophenyl (C₁₆H₁₃N₃O₄S) and 3-trifluoromethylphenyl (C₁₈H₁₅F₃N₂O₂S) substituents increase polarity and electron-deficient character, which may enhance binding to enzymatic targets but reduce membrane permeability .
- Hydroxyl Substituents : The hydroxyl derivative (C₁₀H₁₀N₂O₃S) exhibits reduced logP and increased hydrogen-bonding capacity, likely affecting solubility and pharmacokinetics .
Biological Activity
N-cyclopentyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzothiazine core which is known for various pharmacological properties. The presence of the cyclopentyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives. For instance, compounds similar to this compound exhibited significant activity against various bacterial strains. A study demonstrated that benzothiazine derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Antifungal Activity
In vitro evaluations have indicated that derivatives of benzothiazine possess antifungal properties. For example, compounds were tested against Trichophyton rubrum and Epidermophyton floccosum, showing notable antifungal activity . The structure-function relationship suggests that modifications in the side chains can enhance antifungal efficacy.
Anti-inflammatory Properties
The anti-inflammatory activity of benzothiazine derivatives has also been documented. Compounds featuring similar scaffolds have been shown to inhibit pro-inflammatory cytokines in various cell lines. This suggests that this compound may exhibit similar properties, contributing to its therapeutic potential in inflammatory conditions.
Study 1: Antimicrobial Evaluation
In a comparative study on the antimicrobial effects of several benzothiazine derivatives, this compound was found to be effective against multiple bacterial strains with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-cyclopentyl... | S. aureus | 32 |
| N-cyclopentyl... | E. coli | 64 |
Study 2: Antifungal Activity Assessment
In another investigation focusing on antifungal properties, the compound demonstrated significant inhibition against Malassezia furfur, with IC50 values indicating its potential as a treatment for fungal infections .
| Compound | Fungal Strain | IC50 (µg/mL) |
|---|---|---|
| N-cyclopentyl... | M. furfur | 25 |
| Control | Fluconazole | 15 |
Q & A
What synthetic methodologies are validated for synthesizing N-cyclopentyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?
Basic Research Question
The synthesis typically involves multi-step reactions starting with benzothiazine intermediates. A common approach includes:
- Condensation reactions between 2-aminothiophenol derivatives and cyclopentyl-substituted acetylacetamide precursors under reflux in polar aprotic solvents (e.g., dioxane or ethanol) .
- Hydrazine-mediated cyclization : Ethyl 2-(3-oxo-benzothiazin-yl)acetate derivatives can be refluxed with hydrazine to form hydrazide intermediates, followed by functionalization with cyclopentyl groups .
Key Considerations : - Optimize reaction conditions (e.g., inert atmosphere, temperature control) to suppress side reactions like oxidation of the thiazine ring .
- Monitor purity (>90%) via HPLC or LC-MS, as residual solvents or unreacted intermediates can skew biological assay results .
How is structural confirmation achieved for this compound and its intermediates?
Basic Research Question
Methodological Workflow :
- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond lengths, angles, and hydrogen-bonding networks. For example, the thiazine ring adopts a twisted-boat conformation, with dihedral angles between substituents (e.g., 89.45° between hydrazide and thiazine planes) .
- Spectroscopic Techniques :
What strategies address contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in antifungal vs. antibacterial activity across studies may arise from:
- Assay Variability : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus spp.) or endpoint measurements (MIC vs. zone-of-inhibition) .
- Structural Analogues : Substituents on the acetamide group (e.g., cyclopentyl vs. aryl groups) significantly alter target affinity. For example, N-alkylaryl variants show enhanced antifungal activity due to improved membrane permeability .
Resolution Strategy : - Perform side-by-side assays under standardized conditions.
- Use computational docking (e.g., AutoDock Vina) to compare binding modes of analogues with fungal CYP51 vs. bacterial topoisomerases .
How can reaction yields be optimized for scale-up synthesis?
Advanced Research Question
Process Optimization :
- Solvent Selection : Use microwave-assisted synthesis in ethanol to reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining yields >80% .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
Data-Driven Adjustments : - Monitor reaction progress via TLC or in-situ IR to identify bottlenecks (e.g., incomplete cyclopentyl group addition).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize carryover impurities .
What structural features correlate with RORγ modulation in related benzothiazine derivatives?
Advanced Research Question
While direct data on N-cyclopentyl-2-(3-oxo-benzothiazin-yl)acetamide is limited, SAR trends from analogous compounds suggest:
- Electron-Withdrawing Groups : Trifluoromethyl or nitro substituents on the benzothiazine ring enhance RORγ binding (e.g., IC₅₀ < 1 µM for trifluoromethyl derivatives) .
- Acetamide Flexibility : Cyclopentyl groups improve pharmacokinetic properties (e.g., logP ~3.5) compared to rigid aryl substituents .
Experimental Validation : - Use surface plasmon resonance (SPR) to measure binding kinetics to RORγ ligand-binding domains.
- Compare transcriptional activity in reporter assays (e.g., HEK293 cells transfected with RORγ-responsive luciferase constructs) .
How do hydrogen-bonding networks in crystal structures inform solubility predictions?
Advanced Research Question
The compound’s crystal packing (e.g., N–H⋯O and C–H⋯O interactions) influences solubility:
- Dimer Formation : Strong N–H⋯O bonds (2.02 Å) create stable dimers, reducing aqueous solubility.
- Solubility Enhancement : Introduce polar groups (e.g., –OH or –SO₃H) at non-critical positions to disrupt packing without affecting bioactivity .
Computational Tools : - Predict solubility parameters (Hansen solubility parameters) using COSMO-RS or Molecular Dynamics simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
